molecular formula C22H26N2O3 B4032291 2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4032291
M. Wt: 366.5 g/mol
InChI Key: WKRBYQOVBRVFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C21H20N2O3. This compound is part of the isoindole family and features a seven-membered azepane ring, which is known for its significant biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the reaction of azepane derivatives with isoindole precursors. One common method includes the cyclization of azepane with a benzoyl chloride derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the temperature is maintained around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis approach, which minimizes the need for purification steps and enhances yield. This method involves the use of high-pressure reactors and catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve maximum efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogenated reagents (e.g., bromine, chlorine)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methano bridge in 2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione imparts unique steric and electronic properties, making it distinct from other similar compounds. This structural feature enhances its stability and reactivity, contributing to its wide range of applications in scientific research and industry .

Properties

IUPAC Name

4-[4-(azepane-1-carbonyl)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20(23-11-3-1-2-4-12-23)14-7-9-17(10-8-14)24-21(26)18-15-5-6-16(13-15)19(18)22(24)27/h7-10,15-16,18-19H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRBYQOVBRVFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
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2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
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2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
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2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-[4-(azepan-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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